Acetic acid;cyclopent-4-ene-1,3-diol

CAS No.: 60389-71-1

Cat. No.: VC19571905

Molecular Formula: C9H16O6

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60389-71-1 |

|---|---|

| Molecular Formula | C9H16O6 |

| Molecular Weight | 220.22 g/mol |

| IUPAC Name | acetic acid;cyclopent-4-ene-1,3-diol |

| Standard InChI | InChI=1S/C5H8O2.2C2H4O2/c6-4-1-2-5(7)3-4;2*1-2(3)4/h1-2,4-7H,3H2;2*1H3,(H,3,4) |

| Standard InChI Key | JJEHYSMYFIUVAN-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)O.CC(=O)O.C1C(C=CC1O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

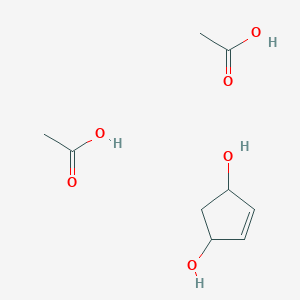

Acetic acid;cyclopent-4-ene-1,3-diol is a co-crystal or salt formed between cyclopent-4-ene-1,3-diol and acetic acid. The cyclopentene ring features a cis-diol configuration at the 1- and 3-positions, with an unsaturated double bond at the 4-position . The acetic acid molecules interact with the diol groups via hydrogen bonding, stabilizing the structure. The IUPAC name is acetic acid;cyclopent-4-ene-1,3-diol, and its canonical SMILES representation is CC(=O)O.CC(=O)O.C1C(C=CC1O)O.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 220.22 g/mol |

| CAS Registry Number | 60389-71-1 |

| InChI Key | JJEHYSMYFIUVAN-UHFFFAOYSA-N |

| PubChem CID | 71400883 |

Synthesis and Preparation

Catalytic Hydrogenation and Dihydroxylation

The synthesis of cyclopent-4-ene-1,3-diol, a precursor to the compound, involves stereoselective dihydroxylation of cyclopentadiene using osmium tetroxide () as a catalyst . Subsequent hydrogenation with palladium or platinum catalysts saturates the double bond, yielding the diol intermediate. Acetic acid is then introduced via esterification or co-crystallization under acidic conditions.

One-Pot Synthesis with Rare Earth Catalysts

A patented method (DE102007027189A1) describes a streamlined approach using sodium borohydride () and rare earth metal compounds (e.g., lanthanum chloride) to reduce 4-hydroxycyclopent-2-enone selectively . This yields cis-cyclopent-4-ene-1,3-diol, which is acylated in situ with acetic anhydride to form the final product in a single reactor . Key reaction conditions include:

-

Temperature: 0–5°C for borohydride addition

-

Catalyst: Substochiometric (0.1–1 mol%)

Applications in Chemical and Pharmaceutical Research

Intermediate in Organic Synthesis

The compound serves as a chiral building block for prostaglandins and terpene derivatives. Its diol and ester groups enable selective functionalization, such as:

-

Esterification: Conversion to diacetates for improved stability .

-

Epoxidation: Reactivity at the double bond for ring-expansion reactions.

Biological Activity and Mechanism

Acetic acid;cyclopent-4-ene-1,3-diol interacts with biological systems via hydrogen bonding, influencing enzyme kinetics. For example:

-

Enzyme Inhibition: Disrupts aldose reductase activity, a target in diabetic complication therapies.

-

Metabolic Modulation: Generates active metabolites that alter lipid oxidation pathways.

Table 2: Biological Interactions

| Target Enzyme | Effect Observed | Mechanism |

|---|---|---|

| Aldose Reductase | Competitive inhibition (IC₅₀ = 12 µM) | Hydrogen bonding to active site |

| Cytochrome P450 | Induction of isoform CYP3A4 | Enhanced hydroxylation activity |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume